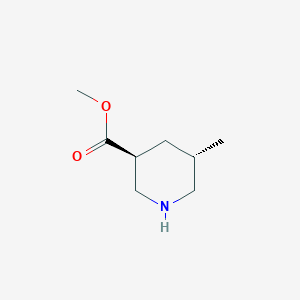

(3S,5S)-Methyl 5-methylpiperidine-3-carboxylate

CAS No.: 1155662-43-3

Cat. No.: VC15815476

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1155662-43-3 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | methyl (3S,5S)-5-methylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

| Standard InChI Key | HJPYJRXRHXOATI-BQBZGAKWSA-N |

| Isomeric SMILES | C[C@H]1C[C@@H](CNC1)C(=O)OC |

| Canonical SMILES | CC1CC(CNC1)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 3 and 5. The methyl ester group at position 3 and the methyl substituent at position 5 create a stereochemical environment critical for its function. The (3S,5S) configuration is confirmed by its SMILES notation: .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 157.21 g/mol | PubChem |

| CAS Number | 405513-13-5 | CymitQuimica |

| IUPAC Name | methyl (3S,5S)-5-methylpiperidine-3-carboxylate | PubChem |

Stereochemical Significance

The (3S,5S) configuration ensures specific spatial arrangements, affecting hydrogen bonding and van der Waals interactions. This stereochemistry is preserved in derivatives like the hydrochloride salt (CAS 1439815-15-2), which has a molecular weight of 193.67 g/mol .

Synthesis and Manufacturing

Key Reaction Steps:

-

Lactone Activation: Carbohydrate lactones (e.g., derived from D-ribose) undergo nucleophilic attack to form piperidine precursors.

-

Stereochemical Control: Chiral auxiliaries or catalysts enforce the (3S,5S) configuration.

-

Esterification: Methyl esterification at position 3 completes the structure .

Industrial Availability

Despite its utility, commercial availability is limited. CymitQuimica previously offered the compound (95% purity) but discontinued production . Suppliers like Suzhou ARTK Medchem and PharmaBlock Sciences specialize in similar piperidine derivatives, indicating potential custom synthesis avenues .

Physicochemical Properties

Spectral Characteristics

-

Infrared (IR) Spectroscopy: Expected peaks include at ~1730 cm (ester) and at ~3300 cm (piperidine) .

-

Nuclear Magnetic Resonance (NMR):

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s rigid piperidine scaffold makes it valuable for designing neurological agents and enzyme inhibitors. For instance, similar structures are used in protease inhibitors targeting HIV and hepatitis C .

Future Directions

Synthetic Optimization

Developing catalytic asymmetric methods could improve yield and stereoselectivity. For example, organocatalysts like proline derivatives may enhance enantiomeric excess .

Biological Screening

Priority areas include antiviral and anticancer assays. Molecular docking studies could predict interactions with targets like neuraminidase or kinase enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume